(Z)-N'-(5,7-Dibromo-2-oxoindolin-3-ylidene)-2-methylbenzohydrazide (Z)-N'-(5,7-Dibromo-2-oxoindolin-3-ylidene)-2-methylbenzohydrazide
Brand Name: Vulcanchem
CAS No.: 330673-71-7
VCID: VC0352433
InChI: InChI=1S/C16H11Br2N3O2/c1-8-4-2-3-5-10(8)15(22)21-20-14-11-6-9(17)7-12(18)13(11)19-16(14)23/h2-7,19,23H,1H3
SMILES: CC1=CC=CC=C1C(=O)N=NC2=C(NC3=C2C=C(C=C3Br)Br)O
Molecular Formula: C16H11Br2N3O2
Molecular Weight: 437.08g/mol

(Z)-N'-(5,7-Dibromo-2-oxoindolin-3-ylidene)-2-methylbenzohydrazide

CAS No.: 330673-71-7

Main Products

VCID: VC0352433

Molecular Formula: C16H11Br2N3O2

Molecular Weight: 437.08g/mol

(Z)-N'-(5,7-Dibromo-2-oxoindolin-3-ylidene)-2-methylbenzohydrazide - 330673-71-7

CAS No. 330673-71-7
Product Name (Z)-N'-(5,7-Dibromo-2-oxoindolin-3-ylidene)-2-methylbenzohydrazide
Molecular Formula C16H11Br2N3O2
Molecular Weight 437.08g/mol
IUPAC Name N-[(5,7-dibromo-2-hydroxy-1H-indol-3-yl)imino]-2-methylbenzamide
Standard InChI InChI=1S/C16H11Br2N3O2/c1-8-4-2-3-5-10(8)15(22)21-20-14-11-6-9(17)7-12(18)13(11)19-16(14)23/h2-7,19,23H,1H3
Standard InChIKey GZIDXSFTPXBRNS-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1C(=O)N=NC2=C(NC3=C2C=C(C=C3Br)Br)O
Canonical SMILES CC1=CC=CC=C1C(=O)N=NC2=C(NC3=C2C=C(C=C3Br)Br)O
PubChem Compound 1530844
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator